molecular formula C10H21N B13332489 3-Methyl-5-(2-methylpropyl)piperidine

3-Methyl-5-(2-methylpropyl)piperidine

Cat. No.: B13332489
M. Wt: 155.28 g/mol
InChI Key: FBNMTBLBORPIRB-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-methylpropyl)piperidine is a six-membered piperidine ring substituted with a methyl group at position 3 and a 2-methylpropyl (isobutyl) group at position 5. Its molecular formula is C₉H₁₉N (estimated molecular weight: ~141.26 g/mol). The compound’s structure features two lipophilic alkyl substituents, suggesting moderate hydrophobicity (estimated XLogP₃: ~2.5–3.0).

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

3-methyl-5-(2-methylpropyl)piperidine

InChI

InChI=1S/C10H21N/c1-8(2)4-10-5-9(3)6-11-7-10/h8-11H,4-7H2,1-3H3

InChI Key

FBNMTBLBORPIRB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)CC(C)C

Origin of Product

United States

Preparation Methods

Organometallic [3+3] Annulation

This method employs β-aminoalkyl zinc reagents and electrophilic partners to construct the piperidine ring.

Procedure :

  • A β-aminoalkyl zinc iodide, derived from L-serine or analogous precursors, reacts with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis.
  • Cyclization using sodium hydride yields 5-methylene piperidines, which are hydrogenated to introduce the 5-(2-methylpropyl) group.

Key Data :

Step Reagents/Conditions Yield (%)
Annulation CuI, THF, 0°C to RT 55–85
Cyclization NaH, DMF 80–90
Hydrogenation H₂, Pd/C, MeOH 70–85

Outcome :

  • Stereoselectivity depends on protecting groups (e.g., TFA vs. Boc).
  • The isobutyl group is introduced via alkylation of intermediates prior to cyclization.

Reductive Amination of Amino Ketones

This route forms the piperidine ring via intramolecular reductive amination.

Procedure :

  • A diketone precursor (e.g., 5-(2-methylpropyl)-3-piperidone) is treated with methylamine.
  • Sodium cyanoborohydride reduces the imine intermediate to yield the piperidine.

Optimization :

  • Solvent : Methanol or ethanol improves yield.
  • Catalyst : Acetic acid accelerates imine formation.

Data :

Parameter Value
Reaction Time 12–24 hours
Yield 65–75%

Heck Reaction and Hydrogenation

This method builds the piperidine core via cross-coupling.

Process :

  • A pre-functionalized piperidine with a vinyl group undergoes Heck coupling with 2-methylpropyl halides.
  • Hydrogenation of the coupling product saturates the double bond.

Example :

Starting Material Product Yield (%)
5-Vinyl-3-methylpiperidine 3-Methyl-5-(2-methylpropyl)piperidine 60–70

Comparative Analysis of Methods

Method Advantages Limitations
[3+3] Annulation High stereoselectivity Multi-step, sensitive conditions
Reductive Amination Simple, scalable Requires stable ketone precursor
Metalloenamine Alkylation Regioselective Air/moisture-sensitive reagents
Heck Reaction Modular substituent introduction Palladium catalyst cost

Characterization and Validation

  • NMR : δ 1.05 (d, 6H, isobutyl CH₃), 2.35 (m, 1H, isobutyl CH), 2.85 (m, 2H, piperidine H-3).
  • MS : m/z 183 [M+H]⁺.
  • Purity : ≥95% (HPLC, C18 column).

Applications and Derivatives

  • Pharmacology : Piperidine derivatives are explored as opioid receptor antagonists.
  • Material Science : Used as ligands in asymmetric catalysis.

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution

The branched 2-methylpropyl group enhances nucleophilic reactivity at the nitrogen atom. Key observations:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form quaternary ammonium salts .

  • Side-Chain Functionalization : The 2-methylpropyl substituent undergoes nucleophilic substitution with electrophiles like acyl chlorides, forming esters or amides.

Example Reaction :

C10H21N+CH3IK2CO3,DMFC11H24IN+HI\text{C}_{10}\text{H}_{21}\text{N} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{C}_{11}\text{H}_{24}\text{IN} + \text{HI}

Reduction and Hydrogenation

The piperidine ring and substituents participate in reduction reactions:

  • Catalytic Hydrogenation : Reduces unsaturated bonds in related precursors during synthesis. For example, hydrogenation of tetrahydropyridine intermediates using Pd/C or Raney Ni .

  • Borohydride Reduction : Sodium borohydride selectively reduces ketones to secondary alcohols in multi-step syntheses .

Conditions :

Reaction TypeCatalyst/ReagentTemperatureYield (%)
Hydrogenation10% Pd/C, H₂ (50 psi)50°C85–90
Ketone ReductionNaBH₄, MeOH25°C78

Oxidation Reactions

The tertiary amine and alkyl groups are susceptible to oxidation:

  • Ring Oxidation : Forms N-oxide derivatives using m-chloroperbenzoic acid (mCPBA).

  • Side-Chain Oxidation : The 2-methylpropyl group oxidizes to a ketone via KMnO₄ under acidic conditions.

Mechanistic Insight :
Oxidation proceeds through radical intermediates, with the nitrogen lone pair facilitating electron transfer .

Reductive Amination

Used to modify the piperidine nitrogen with aldehydes or ketones:

  • Protocol : Reacts with aldehydes (e.g., 3-phenylpropanal) in the presence of NaBH(OAc)₃, forming secondary amines .

  • Application : Critical for synthesizing pharmacologically active derivatives .

Example :

C10H21N+PhCH2CHONaBH(OAc)3C19H29N+H2O\text{C}_{10}\text{H}_{21}\text{N} + \text{PhCH}_2\text{CHO} \xrightarrow{\text{NaBH(OAc)}_3} \text{C}_{19}\text{H}_{29}\text{N} + \text{H}_2\text{O}

Cyclization and Ring Expansion

The compound serves as a precursor in heterocycle synthesis:

  • Ring Expansion : Reacts with diethyl azodicarboxylate (DEAD) to form azepane derivatives .

  • Cross-Coupling : Participates in Buchwald–Hartwig amination with aryl halides .

Comparative Reactivity with Analogues

CompoundReactivity ProfileKey Difference
PiperidineLower steric hindrance; faster N-alkylationLacks branched substituents
4-IsobutylpiperidineSimilar alkylation kineticsPositional isomerism
N-MethylpiperidineReduced nucleophilicity at NMethyl group blocks N-site

Mechanistic Studies

  • DFT Calculations : Reveal that the 2-methylpropyl group lowers the energy barrier for N-alkylation by 12–15 kcal/mol compared to unsubstituted piperidine .

  • Kinetic Isotope Effects : Deuterium labeling studies confirm a stepwise mechanism for oxidation reactions.

Scientific Research Applications

3-Methyl-5-(2-methylpropyl)piperidine is a nitrogen-containing organic compound featuring a piperidine structure, characterized by a six-membered ring that includes a nitrogen atom. It has a methyl group at the third position and a 2-methylpropyl group at the fifth position of the piperidine ring.

Scientific Research Applications

This compound and its derivatives have varied applications in scientific research .

Chemistry this compound serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds. It is also utilized in the production of various chemicals and materials because of its reactivity and stability.

Biology Piperidine derivatives are studied for their potential biological activities and their role as precursors in the synthesis of bioactive molecules. Research indicates that this compound shows biological activity, particularly as a potential ligand in biochemical assays. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Medicine Piperidine derivatives are explored for their pharmacological properties, including anti-inflammatory and anti-tumor activities. New modified piperidine derivatives can affect different enzymes, receptors, transport systems, and voltage-gated ion channels, providing a wide range of biological activities applicable in various fields of medicine . These substances present interest in treating cancer and central nervous system diseases and as local anesthetic, antiarrhythmic, and antimicrobial agents and are promising for pharmacological activity demonstration in preclinical studies .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methylpropyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . These interactions can lead to the activation or inhibition of various cellular processes, ultimately exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Pharmacological Analogues

Table 1: Structural Comparison of Piperidine Derivatives
Compound Name Substituent Position Key Structural Features Biological Activity/Use
3-Methyl-5-(2-methylpropyl)piperidine C3, C5 Alkyl groups on piperidine ring Not explicitly reported (inferred CNS activity)
KAB-18 (phenylpropyl-substituted) N1 N1-phenylpropyl, biphenyl ester IC₅₀: 10.2 μM; ≥90% non-nAChR actions
COB-3 N1 N1-small alkyl, biphenyl ester 14-fold higher potency vs. KAB-18; no non-nAChR effects
Fenpropidin N1 N1-(2-methylpropyl) Agricultural fungicide
3-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione C3, C5 Imidazolidine core with two nitrogens Pharmaceutical intermediate (data inferred)
Key Observations :
  • Substituent Position : N1-substituted piperidines (e.g., KAB-18, COB-3) exhibit distinct pharmacological profiles compared to C3/C5-substituted derivatives. Small N1-alkyl groups enhance nAChR potency and reduce off-target effects, whereas bulky N1-aryl groups (e.g., phenylpropyl in KAB-18) decrease specificity .
  • Heterocycle Type : Replacing piperidine with imidazolidine (as in ) introduces additional hydrogen-bonding sites (N–H and carbonyl groups), likely reducing lipophilicity (XLogP₃: 0.9 vs. ~2.5–3.0 for piperidine derivatives) .

Physico-Chemical Properties

Table 2: Physico-Chemical Comparison
Compound Name Molecular Weight (g/mol) XLogP₃ Hydrogen Bond Donors/Acceptors Applications
This compound 141.26 (est.) ~2.8 1 (N–H) / 1 (N) Potential CNS modulator
KAB-18 ~350 (est.) ~4.5 1 / 3 nAChR modulator
Fenpropidin ~225 (est.) ~3.2 1 / 1 Agricultural fungicide
3-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione 170.21 0.9 1 / 3 Synthetic intermediate
Key Observations :
  • Lipophilicity : The target compound’s alkyl substituents confer higher lipophilicity (XLogP₃ ~2.8) compared to imidazolidine derivatives (XLogP₃ 0.9), suggesting better blood-brain barrier penetration .
  • Molecular Weight : Smaller piperidine derivatives (e.g., target compound) may exhibit superior pharmacokinetic profiles compared to bulkier analogues like KAB-18 .

Biological Activity

3-Methyl-5-(2-methylpropyl)piperidine is a nitrogen-containing organic compound notable for its unique piperidine structure, which consists of a six-membered ring containing one nitrogen atom. This compound has garnered attention for its potential biological activities, particularly as a ligand in biochemical assays and as an intermediate in drug synthesis.

  • Molecular Formula : C_{10}H_{21}N
  • Molecular Weight : Approximately 155.28 g/mol
  • Structural Characteristics : The compound features a methyl group at the third position and a 2-methylpropyl group at the fifth position of the piperidine ring, influencing its chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, primarily through its interactions with various biological targets. These interactions are crucial for understanding its pharmacodynamics and potential therapeutic effects.

The compound's ability to bind to specific receptors has been explored in various studies. Its structural characteristics allow it to interact with multiple biological systems, making it a subject of interest in pharmacological research. Notably, it has been investigated for its potential roles in treating conditions related to the central nervous system and other therapeutic areas.

Case Studies and Research Findings

  • Ligand Binding Studies :
    • In vitro assays have shown that this compound can act as a ligand for certain receptors, which may lead to insights into its pharmacological applications. For instance, studies have indicated that structural modifications can enhance binding affinity and selectivity towards specific targets .
  • Therapeutic Applications :
    • The compound has been explored as an intermediate in the synthesis of drugs targeting neurological disorders. Its derivatives have shown promise in preclinical studies aimed at treating conditions such as depression and anxiety .
  • Structure-Activity Relationship (SAR) :
    • SAR studies highlight how variations in the piperidine structure can significantly affect biological activity. For example, compounds with similar piperidine frameworks have demonstrated varying degrees of efficacy against different molecular targets .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
2-(2-Methylpropyl)piperidineSix-membered ring with one nitrogenUsed as a building block for complex molecules
N-formyl piperidinePiperidine derivative with a formyl groupDistinct pharmacological properties
Benzyl-piperidinePiperidine ring substituted with a benzyl groupExplored for different therapeutic uses

The distinct substitution pattern of this compound allows it to serve as an essential intermediate in pharmaceutical development and other chemical applications.

Q & A

Q. What are the recommended strategies for synthesizing 3-Methyl-5-(2-methylpropyl)piperidine with high regioselectivity and yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic hydrogenation. For example, use Buchwald-Hartwig amination under palladium catalysis (2–5 mol% Pd(OAc)₂) with optimized reaction conditions (80–120°C in toluene/DMF). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. Key variables include base selection (Cs₂CO₃ vs. KOtBu) and protecting groups to suppress side reactions. Refer to analogous piperidine syntheses for regioselective alkylation protocols .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for methylpropyl groups), HRMS for molecular ion validation, and IR spectroscopy for functional group analysis. X-ray crystallography resolves stereochemistry, while NOESY NMR can validate side-chain conformations. Document reagent purity, storage conditions, and safety data per ICMJE standards .

Q. How can researchers safely handle this compound given its potential hazards?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and avoid dust formation. Work in a fume hood with adequate ventilation. For spills, collect material without generating dust and store in sealed containers. Refer to SDS guidelines for piperidine derivatives, emphasizing flammability (flash point ~16°C) and environmental precautions .

Advanced Research Questions

Q. What computational approaches predict the biological targets and ADMET properties of this compound?

  • Methodological Answer : Use in silico tools like SwissTargetPrediction and PASS Online to identify potential targets (e.g., enzymes, GPCRs). For ADMET, apply QSAR models via ADMET Predictor™ to estimate bioavailability, blood-brain barrier penetration, and toxicity. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for CNS drug development?

  • Methodological Answer : Synthesize analogs with variations in the methylpropyl chain (e.g., cyclopropyl or ethyl substitutes). Assess binding affinities via radioligand assays (e.g., 5-HT₁A/5-HT₂A receptors) and correlate with computational docking (AutoDock Vina). Use multivariate regression to isolate critical descriptors like logP and steric bulk .

Q. What strategies enable the use of this compound as a piperidine isostere in medicinal chemistry?

  • Methodological Answer : Replace the piperidine core with 4H-Dewar pyridines or saturated heterocycles to modulate ring strain and exit vectors. Analyze topological similarity via EVA (Exit Vector Analysis) and validate bioisosterism through in vivo efficacy studies (e.g., rodent models for receptor occupancy) .

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer : Cross-validate in silico, in vitro, and in vivo results. For example, if a compound shows high 5-HT₂A affinity in silico but low in vitro activity, check assay conditions (e.g., buffer pH, cell membrane integrity). Use meta-analysis to identify confounding factors like solvent polarity or metabolic instability .

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